molecular formula C15H17NO4S B2604374 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705497-67-1

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2604374
CAS No.: 1705497-67-1
M. Wt: 307.36
InChI Key: YCEXBXXCWSYODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a sulfonyl group attached to a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with a suitable bicyclic amine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine derivatives and bicyclic sulfonyl compounds. Examples include:

Uniqueness

What sets 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene apart is its unique combination of a benzodioxine moiety with a bicyclic structure and a sulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-21(18,16-11-2-1-3-12(16)5-4-11)13-6-7-14-15(10-13)20-9-8-19-14/h1-2,6-7,10-12H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXBXXCWSYODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.